Ethyl 2-oxo-2-((2-(thiophen-2-yl)-2-(thiophen-2-ylsulfonyl)ethyl)amino)acetate
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Description
Ethyl 2-oxo-2-((2-(thiophen-2-yl)-2-(thiophen-2-ylsulfonyl)ethyl)amino)acetate is a useful research compound. Its molecular formula is C14H15NO5S3 and its molecular weight is 373.46. The purity is usually 95%.
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Biological Activity
Ethyl 2-oxo-2-((2-(thiophen-2-yl)-2-(thiophen-2-ylsulfonyl)ethyl)amino)acetate is a compound with significant biological activity, particularly in the realms of medicinal chemistry and pharmacology. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by its unique thiophene moieties and an oxo-acetic acid derivative structure. Its molecular formula is C15H15N1O4S3, with a molecular weight of approximately 365.47 g/mol. The compound features both electron-donating and electron-withdrawing groups, which influence its reactivity and biological interactions.
Antimicrobial Properties
Research indicates that derivatives of thiophene compounds exhibit broad-spectrum antimicrobial activities. A study evaluating various thiophene derivatives found that compounds similar to this compound demonstrated significant antibacterial and antifungal properties, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 μg/mL against several pathogens, including Staphylococcus aureus and Candida albicans .
Antiparasitic Activity
The compound has shown promising results in antiparasitic assays, particularly against Trypanosoma cruzi, the causative agent of Chagas disease. In vitro studies revealed that the compound exhibits cytotoxic effects on T. cruzi at concentrations as low as 10 μM, indicating its potential as a lead compound for further development in antiparasitic therapies .
Cytotoxicity Against Cancer Cell Lines
The cytotoxic effects of this compound have been investigated using various cancer cell lines. Notably, the compound exhibited selective cytotoxicity against breast cancer cell lines (e.g., MDA-MB-231), with an IC50 value of approximately 32 ng/mL. This suggests a potential role in targeted cancer therapies .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit key enzymes involved in microbial metabolism and cancer cell proliferation.
- Induction of Apoptosis : Studies indicate that the compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Reactive Oxygen Species (ROS) Generation : The presence of thiophene rings may enhance ROS production, contributing to oxidative stress in target cells, which is a known mechanism for inducing apoptosis .
Study on Antimicrobial Efficacy
A comparative study assessed the antimicrobial efficacy of various thiophene derivatives, including ethyl 2-oxo derivatives. The results showed that the compound exhibited significant antibacterial activity against both gram-positive and gram-negative bacteria, supporting its potential as an antimicrobial agent .
Evaluation Against Cancer Cell Lines
In a detailed evaluation involving multiple cancer cell lines, ethyl 2-oxo derivatives were tested for their cytotoxic effects. The findings indicated that these compounds could selectively target tumor cells while sparing normal cells, highlighting their therapeutic potential .
Properties
IUPAC Name |
ethyl 2-oxo-2-[(2-thiophen-2-yl-2-thiophen-2-ylsulfonylethyl)amino]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO5S3/c1-2-20-14(17)13(16)15-9-11(10-5-3-7-21-10)23(18,19)12-6-4-8-22-12/h3-8,11H,2,9H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLDZJDHBNJZUGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NCC(C1=CC=CS1)S(=O)(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.